30-Fold CGRP Binding Potency Enhancement of 7-Methylindazole Core vs. Unsubstituted Indazole Analog
In a series of CGRP receptor antagonists utilizing the indazole scaffold, compound 3, which incorporates the 7-methylindazole core (structurally corresponding to the core of 7-methyl-1H-indazol-3-ol), demonstrated a 30-fold increase in CGRP binding potency compared to its unsubstituted indazole analog 1 [1]. The racemic mixture (compound 2) dosed at 0.03 mg/kg subcutaneously produced robust inhibition of CGRP-induced increases in marmoset facial blood flow up to 105 minutes post-administration [1]. The 7-methyl substitution was critical to this potency gain, establishing the value of this specific substitution pattern for receptor binding optimization.
| Evidence Dimension | CGRP receptor binding potency enhancement factor |
|---|---|
| Target Compound Data | 30-fold increase in binding potency for 7-methylindazole core-containing compound |
| Comparator Or Baseline | Unsubstituted indazole analog (compound 1): baseline binding potency (1-fold) |
| Quantified Difference | 30-fold improvement |
| Conditions | CGRP receptor binding assay; in vivo efficacy confirmed at 0.03 mg/kg SC in marmoset facial blood flow model |
Why This Matters
For programs targeting GPCRs or requiring enhanced receptor binding affinity, the 7-methyl substitution pattern offers demonstrated potency advantages over the unsubstituted indazole scaffold.
- [1] Han X, Civiello RL, Conway CM, et al. The synthesis and SAR of calcitonin gene-related peptide (CGRP) receptor antagonists derived from tyrosine surrogates. Part 2. Bioorg Med Chem Lett. 2013;23(6):1870-1873. doi:10.1016/j.bmcl.2013.01.011 View Source
